molecular formula C19H18N2S2 B12151339 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12151339
M. Wt: 338.5 g/mol
InChI Key: NDFQMJZIPHOHDP-RMKNXTFCSA-N
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Description

4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and a phenylprop-2-en-1-yl group attached via a sulfanyl linkage

Preparation Methods

The synthesis of 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.

Chemical Reactions Analysis

4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylprop-2-en-1-yl group and the benzothieno ring system play crucial roles in binding to these targets, potentially modulating their activity. The sulfanyl linkage may also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Compared to other benzothienopyrimidines, 4-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique phenylprop-2-en-1-yl group. Similar compounds include:

Properties

Molecular Formula

C19H18N2S2

Molecular Weight

338.5 g/mol

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C19H18N2S2/c1-2-7-14(8-3-1)9-6-12-22-18-17-15-10-4-5-11-16(15)23-19(17)21-13-20-18/h1-3,6-9,13H,4-5,10-12H2/b9-6+

InChI Key

NDFQMJZIPHOHDP-RMKNXTFCSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC=CC4=CC=CC=C4

Origin of Product

United States

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